4-ethyl-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
4-ethyl-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C11H12F3NO It is a benzamide derivative characterized by the presence of an ethyl group at the para position of the benzene ring and a trifluoroethyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzoic acid and 2,2,2-trifluoroethylamine.
Amidation Reaction: The 4-ethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting 4-ethylbenzoyl chloride is then reacted with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the amidation reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 4-ethylbenzoic acid.
Reduction: 4-ethyl-N-(2,2,2-trifluoroethyl)benzylamine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-ethyl-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amide functional group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2,2,2-trifluoroethyl)benzamide
- 4-bromo-N-(2,2,2-trifluoroethyl)benzamide
- 4-chloro-N-(2,2,2-trifluoroethyl)benzamide
Uniqueness
4-ethyl-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, bromo, and chloro analogs. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity.
Properties
IUPAC Name |
4-ethyl-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-2-8-3-5-9(6-4-8)10(16)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISDJYUMDGHSLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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